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Compound of Interest

Compound Name: Butanimine

Cat. No.: B14748675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butan-1-
amine (also known as n-butylamine), a primary aliphatic amine with the chemical formula
C4H11N. This document is intended to serve as a valuable resource for researchers, scientists,
and professionals in drug development and related fields who utilize spectroscopic techniques
for the identification, characterization, and quality control of small organic molecules.

Introduction

Butan-1-amine is a versatile chemical intermediate used in the synthesis of pharmaceuticals,
pesticides, and other specialty chemicals. Accurate and thorough spectroscopic analysis is
crucial for confirming its identity, purity, and structural integrity. This guide details its
characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following sections present the quantitative spectroscopic data for butan-1-amine in a
structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.
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The *H NMR spectrum of butan-1-amine exhibits distinct signals corresponding to the different

proton environments in the molecule. The chemical shifts are influenced by the

electronegativity of the adjacent nitrogen atom.

Proton Chemical Shift o Coupling _
_ Multiplicity Integration

Assignment (®) ppm Constant (J) Hz

-CHs (H-4) ~0.9 Triplet (1) ~7.3 3H

-CH2- (H-3) ~1.3 Sextet ~7.4 2H

-CHaz- (H-2) ~1.4 Quintet ~7.5 2H

-CHz2-N (H-1) ~2.6 Triplet (1) ~7.2 2H

-NH:z ~1.1 (broad) Singlet (s) - 2H

Note: The chemical shift of the -NHz protons can be variable and is dependent on solvent,

concentration, and temperature. The signal may also be broad due to quadrupole broadening

and chemical exchange.[1][2][3]

The 13C NMR spectrum of butan-1-amine shows four distinct signals, one for each of the

carbon atoms in the butyl chain.

Carbon Assignment

Chemical Shift (8) ppm

C-4 (-CHs) ~13.9
C-3 (-CHz) ~20.3
C-2 (-CHz) ~36.5
C-1 (-CHz-N) ~42.0

Infrared (IR) Spectroscopy

The IR spectrum of butan-1-amine displays characteristic absorption bands corresponding to

the vibrational modes of its functional groups. As a primary amine, it exhibits two distinct N-H

stretching bands.[4]
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Wavenumber (cm~?) Vibrational Mode Intensity
~3369 N-H asymmetric stretching Medium
~3290 N-H symmetric stretching Medium
2057 2031, 2672 C-H stretching (asymmetric Strong

and symmetric)
~1618 N-H bending (scissoring) Medium
~1467 C-H bending (scissoring) Medium
~1379 C-H bending (umbrella) Weak
~1070 C-N stretching Medium
~820 N-H wagging Broad, Strong

Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry of butan-1-amine results in fragmentation of the

molecule, providing a characteristic pattern of ions.

m/z Relative Intensity Assignment

73 Moderate [M]* (Molecular lon)
30 100% (Base Peak) [CHz2NHz]*

43 Moderate [CsH7]+

28 Moderate [C2Ha4]*

41 Moderate [CsHs]+

The molecular ion peak at m/z 73 confirms the molecular weight of butan-1-amine.[5][6] The

base peak at m/z 30 results from the characteristic alpha-cleavage of the C-C bond adjacent to

the nitrogen atom, leading to the formation of the stable iminium cation [CH2NHz2]*.[5][6]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
used.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of butan-1-amine in 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCI3). Add a small amount of an internal standard,
such as tetramethylsilane (TMS), for chemical shift referencing (& = 0.00 ppm).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for
a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Awider spectral width (e.g., 0-220 ppm) is required.

o Alarger number of scans is typically necessary to achieve an adequate signal-to-noise
ratio due to the low natural abundance of 13C.

e Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction. Integrate the signals in the tH NMR spectrum and reference the
chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: As butan-1-amine is a liquid, the spectrum can be obtained neat. Place
a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates
to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used by placing a drop of the sample directly on the ATR crystal.[7]
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or clean ATR crystal).
o Place the prepared sample in the spectrometer and record the sample spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~* with a resolution of 4
cm~1, Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

e Processing: The instrument software automatically ratios the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the volatile butan-1-amine into the mass
spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion
probe.

 Instrumentation: Employ a mass spectrometer equipped with an Electron lonization (EI)
source.[8]

« lonization: Bombard the gaseous sample molecules with electrons, typically at an energy of
70 eV, to induce ionization and fragmentation.[3][9]

o Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge
ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum that plots the relative abundance
of each ion as a function of its m/z value.

Visualization of Spectroscopic Information

The following diagrams illustrate the relationship between the spectroscopic data and the
structure of butan-1-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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